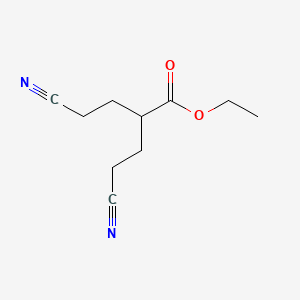
5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBO) is a naturally occurring chemical compound found in various grains and vegetables. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Allelochemical Properties in Agriculture : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like DIBOA and DIMBOA, exhibit significant biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These are primarily isolated from the Poaceae family and have potential agronomic utility (Macias et al., 2006).
Antimicrobial Activity : Some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones exhibit antimicrobial activities against organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Ozden et al., 2000).
Ecological Role and Bioactivity : The compounds are also known for their ecological role and bioactivity, including their potential application as natural herbicide models and their importance in plant defense mechanisms (Macias et al., 2009).
Defense Chemicals in Cereals : They constitute major defense chemicals in cereals against various pests and diseases, playing a significant role in the resistance of these crops to insects, fungi, and bacteria, and in allelopathic effects of the crop (Niemeyer, 1988).
Chemical Reactivity and Biological Effects : These compounds' chemical reactivity in biological systems and their modes of action have been studied to understand their broad range of antifeedant, insecticidal, antimicrobial, and allelopathic activities (Wouters et al., 2016).
Pharmaceutical Applications : They have also found use in the development of pharmaceuticals due to the versatility of the benzoxazinone skeleton, its relative chemical simplicity, and accessibility (Hashimoto et al., 1991).
Potential in Weed Control : The structure-activity relationships (SAR) of these compounds have been investigated for potential application in weed control, with studies showing their effects on various plant species (Macias et al., 2005).
Properties
IUPAC Name |
5-hydroxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBZJDZYVVGTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672036 | |
| Record name | 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177210-33-2 | |
| Record name | 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177210-33-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Penten-2-one, 3-[(methylthio)methylene]-, (Z)- (9CI)](/img/no-structure.png)



![5H-Pyrrolo[2',3':4,5]pyrrolo[1,2-c][1,3]oxazole](/img/structure/B575928.png)




